molecular formula C16H10O3 B1663138 2-Phenoxynaphthalene-1,4-dione CAS No. 220459-72-3

2-Phenoxynaphthalene-1,4-dione

Cat. No.: B1663138
CAS No.: 220459-72-3
M. Wt: 250.25 g/mol
InChI Key: UCWKLNZSXHXPMB-UHFFFAOYSA-N
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Description

2-Phenoxynaphthalene-1,4-dione is an organic compound with the molecular formula C16H10O3. It is a derivative of naphthoquinone, characterized by the presence of a phenoxy group at the second position of the naphthalene ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxynaphthalene-1,4-dione typically involves the reaction of 2-hydroxynaphthalene-1,4-dione with phenol in the presence of a suitable catalyst. One efficient method employs L-proline as a green organocatalyst under reflux conditions in ethanol. This method is advantageous due to its simplicity, high yields, short reaction time, and the reusability of the catalyst .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of nano copper (II) oxide as a catalyst under ambient and solvent-free conditions has been reported to be effective. This method is environmentally benign and offers high yields with a straightforward workup procedure .

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxynaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to hydroquinone derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinone moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed: The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which are valuable intermediates in organic synthesis .

Scientific Research Applications

2-Phenoxynaphthalene-1,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxynaphthalene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, leading to cell death. The compound’s ability to generate ROS makes it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

    1,4-Naphthoquinone: A parent compound with similar redox properties.

    Lawsone (2-Hydroxy-1,4-naphthoquinone): Known for its use in henna and its biological activities.

    Juglone (5-Hydroxy-1,4-naphthoquinone): Exhibits antimicrobial and antitumor properties.

Uniqueness: This structural modification allows for the synthesis of a broader range of derivatives with diverse biological and chemical properties .

Properties

IUPAC Name

2-phenoxynaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O3/c17-14-10-15(19-11-6-2-1-3-7-11)16(18)13-9-5-4-8-12(13)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWKLNZSXHXPMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578672
Record name 2-Phenoxynaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220459-72-3
Record name 2-Phenoxynaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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